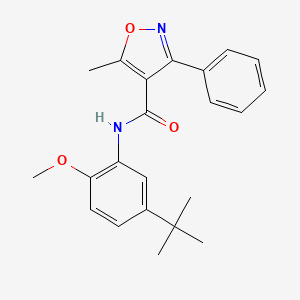
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as BMK120, is a small molecule drug that has shown potential in the treatment of various types of cancers. It belongs to the class of isoxazole carboxamides and acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway.
Wirkmechanismus
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a crucial role in cell growth, proliferation, and survival. By inhibiting this pathway, N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to inhibit angiogenesis and metastasis, which are critical processes involved in cancer progression.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of the PI3K/AKT/mTOR pathway. It has also been shown to inhibit angiogenesis and metastasis in preclinical studies. However, the exact biochemical and physiological effects of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide on normal cells and tissues are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its high selectivity for the PI3K/AKT/mTOR pathway, which reduces the risk of off-target effects. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical trials. However, one of the limitations of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One of the areas of focus is the identification of biomarkers that can predict the response of cancer cells to N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of cancer. Additionally, the potential use of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of other diseases such as Alzheimer's and Parkinson's requires further investigation. Finally, the development of new analogs of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide with improved pharmacokinetic and pharmacodynamic properties is also an area of interest for future research.
Conclusion
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a small molecule drug that has shown potential in the treatment of various types of cancers. It acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway and has been extensively studied in preclinical trials. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized using a multistep process that involves the reaction of 5-tert-butyl-2-methoxyphenylamine with 4-bromo-3-methylphenyl isoxazole-5-carboxylate, followed by the addition of phenylacetic acid and subsequent deprotection of the tert-butyl group. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical trials. It has been found to be effective against various types of cancer cells, including breast, lung, and prostate cancers. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to enhance the efficacy of other anticancer drugs when used in combination therapy. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-19(20(24-27-14)15-9-7-6-8-10-15)21(25)23-17-13-16(22(2,3)4)11-12-18(17)26-5/h6-13H,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWDEFQLOFQRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

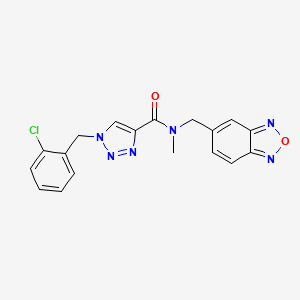
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)
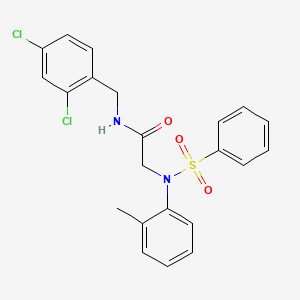
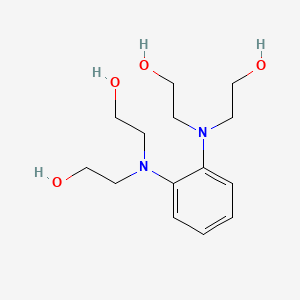
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
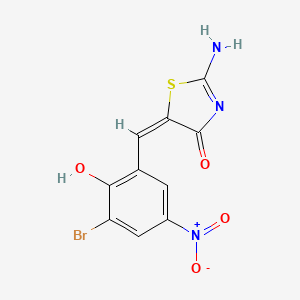
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)


![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)